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Introduction and Mechanism of Action

Milciclib (also known as PHA-848125AC) is an orally administered small molecule inhibitor that targets
multiple cyclin-dependent kinases (CDKs), including CDK2, CDK1, CDK4, and CDKS5, as well as
tropomyosin receptor kinase A (TRKA) and members of the Src tyrosine kinase family [1]. This unique
kinase inhibition profile allows it to modulate key cellular processes, including the cell cycle G1-S phase

transition, DNA replication, and cell survival signaling pathways [1].

In hepatocellular carcinoma, the overexpression of CDKs is associated with uncontrolled cell proliferation
and resistance to conventional chemotherapy. By potently inhibiting CDK2/cyclin A complex, milciclib
induces cell cycle arrest, thereby suppressing tumor growth [2] [1]. Its additional activity against TRKA and
Src family kinases may provide synergistic inhibition of multiple tumorigenic pathways, making it a
promising candidate for treating advanced HCC, particularly in patients who have developed resistance to

prior sorafenib therapy [3] [1].

Clinical Trial Data and Efficacy Profile
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Phase Il Trial (NCT03109886) Design and Patient Demographics

A pivotal phase Ila, single-arm, multi-center clinical trial was conducted to evaluate the safety and efficacy
of milciclib in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [3].
The trial enrolled 31 patients across sites in Italy, Greece, and Israel. Key inclusion criteria mandated a

Child-Pugh score of <6 and an ECOG performance status of 0 or 1 [3].

e Dosage Regimen: Patients received milciclib at a dose of 100 mg orally once daily, administered for
4 consecutive days followed by a 3-day rest period, in repeating 4-week cycles [3].

¢ Treatment Interruption: Treatment was temporarily stopped after the third cycle (Day 90) for
comprehensive tumor assessment. Patients demonstrating clinical benefit were permitted to resume
treatment until Day 180 [3].

e Primary Endpoint: The primary objective was to assess the safety and tolerability profile of milciclib
monotherapy [3] [4].

e Secondary Endpoints: Secondary efficacy endpoints included Objective Response Rate (ORR),
Progression-Free Survival (PFS), Time to Progression (TTP), and Duration of Response [3].

Summary of Clinical Efficacy and Safety

Table 1: Summary of Efficacy Outcomes from the Phase Ila Trial (Evaluable Population, n=28)

Efficacy Parameter Result Details
Clinical Benefit Rate (CBR) 64.3% -
Objective Response Rate (ORR) 3.6% 1 patient achieved a Partial Response (PR)
[3]
Stable Disease (SD) 60.7% 17 patients achieved Stable Disease [3]
Median Time to Progression (TTP) 5.9 95% CI: 1.5 - 6.7 months [3] [4]
months
Median Progression-Free Survival 5.9 95% CI: 1.5 - 6.7 months [3] [4]
(PFS) months

Table 2: Most Frequent Drug-Related Adverse Events (AEs) [4]
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Adverse Event Typical Grade/Note

Diarrhea -
Nausea -
Fatigue i,
Asthenia -
Retinal hemorrhage -
Chills -
Ataxia -
Headache -
Rash -

The toxicity profile was considered manageable, and no drug-related deaths were reported in the trial,

indicating a favorable safety profile for milciclib in this heavily pretreated patient population [3] [4].

Experimental Protocols

Protocol: In Vitro Assessment of Milciclib's Impact on HCC Cell
Viability and Cell Cycle

This protocol outlines the methodology for evaluating the direct anti-proliferative and cell cycle-arresting

effects of milciclib on hepatocellular carcinoma cell lines.

1. Principle: Milciclib, as a pan-CDK inhibitor, is expected to halt cell cycle progression, particularly at the

G1-S phase transition, leading to reduced cellular viability and proliferation in HCC cells [1].

2. Materials and Reagents:
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e Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7, PLC/PRF/5).

e Test Compound: Milciclib maleate (powder). Prepare a 10 mM stock solution in DMSO and store at
-20°C.

e Controls: Vehicle control (DMSO at same dilution as drug-treated cells), positive control for cell cycle
arrest (e.g., other known CDK inhibitor).

e Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1%
penicillin-streptomycin.

e Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay (Promega) or MTT assay kit. Propidium
lodide (P1) solution for cell cycle analysis by flow cytometry.

¢ Equipment: CO: incubator, biosafety cabinet, hemocytometer or automated cell counter, multi-well
plate reader (luminometer or spectrophotometer), flow cytometer.

3. Experimental Workflow:

Start: Seed HCC cells
in multi-well plates

Step 1: Cell Seeding &
Incubation (24h)

'

Step 2: Milciclib Treatment
(Varying Concentrations & Times)

N

Step 3A: Viability Assay Step 3B: Cell Cycle Analysis
(Cell Titer-Glo/MTT) (Propidium Iodide Staining)

' '

Step 4: Plate Reading Step 5: Flow Cytometry
(Lummescence/Fluorescence) (DNA Content Measurement)

et ke
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4. Procedure:

e Cell Seeding: Harvest exponentially growing HCC cells and seed them into 96-well plates (for
viability) or 6-well plates (for cell cycle) at a density of 3-5 x 103 cells/well or 2.5 x 10° cells/well,
respectively. Incubate for 24 hours to allow cell attachment.

e Drug Treatment: Prepare serial dilutions of milciclib (e.g., 0.1, 0.5, 1, 5, 10 uM) in complete culture
medium. Replace the medium in the wells with the drug-containing or vehicle-control medium.
Incubate the plates for 24, 48, and 72 hours.

e Cell Viability Assessment (Step 3A & 5):

o For Cell Titer-Glo assay, equilibrate plates to room temperature for 30 minutes. Add an equal
volume of Cell Titer-Glo reagent to each well. Shake for 2 minutes and incubate in the dark for
10 minutes. Record luminescence using a plate reader.

o For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formed
formazan crystals with a solubilization solution and measure absorbance at 570 nm.

e Cell Cycle Analysis (Step 4 & 6):

o After treatment, trypsinize, harvest cells, and wash with PBS.

Fix cells in 70% ice-cold ethanol for at least 2 hours at 4°C.

Wash cells with PBS and resuspend in PI/RNase staining buffer. Incubate in the dark for 30

minutes at room temperature.

Analyze cell cycle distribution (GO/G1, S, G2/M phases) using a flow cytometer.

[¢]

[e]

o

5. Data Analysis:

e Calculate percentage cell viability relative to the vehicle control. Generate dose-response curves and
determine the half-maximal inhibitory concentration (ICso) using non-linear regression analysis.

¢ Analyze flow cytometry data to determine the percentage of cells in each phase of the cell cycle. A
significant increase in the GO/G1 population with a concomitant decrease in the S-phase population

indicates G1-S phase arrest.

Protocol: Pharmacokinetic Study of Milciclib Brain Penetration in
Mouse Models

This protocol describes the evaluation of milciclib's brain penetration capability and the role of efflux
transporters ABCB1 and ABCG?2 in its distribution, which is critical for understanding its potential efficacy

in cancers with CNS involvement [5].

1. Principle: The pharmacokinetics and tissue distribution of milciclib can be influenced by drug

transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Using genetically modified mouse models
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lacking these transporters allows for the quantification of their collective impact on limiting milciclib's

penetration into the brain [5].

2. Materials and Reagents:

e Animals: Wild-type (WT), Abcbla/1b-/-, Abcg2-/-, and Abcbla/1b;Abcg2-/- (triple-
knockout) mice (n=5-6 per group).

e Test Compound: Milciclib for intravenous (IV) and oral (PO) administration. Prepare in a suitable
vehicle (e.g., PEG400/water, 60:40).

e Chemicals: Heparinized saline, analytical grade acetonitrile and methanol, formic acid.

e Equipment: Liquid Chromatography system coupled to Tandem Mass Spectrometry (LC-MS/MS),
centrifuge, analytical balance.

3. Experimental Workflow:

© 2026 Smolecule. All rights reserved. 6/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33524505/
https://www.smolecule.com/products/s548113?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability
Specifications & Pricing

& Drug Administration

Step 1: Animal Grouping
(IV or PO)

Step 2: Terrmnal Blood
& Tissue Collection
at Pre- defmed Time Points

Step 3: Sample Processing
(Plasma Separation,

Brain Homogenization)

Step 4: B10ana1y51s
(LC-MS/MS for
Milciclib Quantlflcatlon)

Step 5: Pharmacokinetic
Data Analysis
(Non-Compartmental Model)

Click to download full resolution via product page

4. Procedure:

e Dosing and Sample Collection: Administer a single dose of milciclib (e.g., 10 mg/kg) to mice via IV

or PO routes. At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect

blood via cardiac puncture under anesthesia. Subsequently, perfuse animals with saline and harvest

whole brains.
e Sample Processing:

o Plasma: Centrifuge blood samples at 8,000 x g for 5 minutes to separate plasma.
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o Brain Tissue: Weigh brain samples and homogenize in a buffer (e.g., phosphate-buffered
saline) at a 1:4 (w/v) ratio.
e Bioanalysis:
o Prepare plasma and brain homogenate samples for analysis by protein precipitation using cold
acetonitrile.
o Inject the supernatant into the LC-MS/MS system. Use a reverse-phase C18 column and a
mobile phase of acetonitrile and water (both containing 0.1% formic acid) for chromatographic

separation.
o Quantify milciclib using multiple reaction monitoring (MRM) in positive electrospray ionization
mode. Use a calibration curve prepared in blank matrix.

5. Data Analysis:

¢ Calculate the area under the concentration-time curve (AUCo—t) for plasma and brain homogenate
using a non-compartmental model.

e Determine the brain-to-plasma ratio (Kp) using the formula: Kp = (AUC_brain / AUC_plasma).

e Compare Kp, Cmax, and AUC values between different genotypes to assess the role of ABCB1 and
ABCG?2 transporters. A significant increase in Kp in knockout models compared to WT indicates
restricted brain penetration mediated by these transporters [5].

Signaling Pathways and Rationale for Combination
Therapy
Milciclib's primary mechanism in HCC involves the inhibition of key kinases that drive tumor progression

and resistance. The following diagram illustrates its core targets and the rational basis for its use, particularly

in sorafenib-resistant disease.
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As shown, milciclib directly targets the cell cycle machinery and survival pathways. Furthermore, strong
genetic and pharmacological evidence suggests that pan-CDK inhibitors like milciclib can suppress multiple
tumorigenic pathways activated by mutations such as in the KRAS gene [4]. This provides a sound rationale
for combining milciclib with other agents, notably gemcitabine, as milciclib has been shown to potentially
reverse gemcitabine-resistance in refractory solid tumors like NSCLC [4]. Tiziana Life Sciences is actively
exploring the combination of milciclib and gemcitabine in NSCLC subjects with pan-KRAS-positive

mutations, a strategy that could be translated to HCC [4].

Formulation and Drug Delivery

Milciclib is formulated for oral administration. The drug's absorption and distribution are minimally
impacted by OATP1A/1B uptake transporters and the CYP3A4 drug-metabolizing enzyme, which reduces
the risk of unintended drug-drug interactions and interindividual variation in pharmacokinetics, a favorable

clinical property [5]. Patent US10758541B2 covers various formulations of milciclib, including immediate
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and controlled-release oral dosage forms such as tablets and capsules, which can enhance patient compliance

and manage peak-related toxicities [6].

The typical clinical dosage used in the HCC phase II trial was 100 mg once daily, administered in an
intermittent schedule (4 days on/3 days off) within 4-week cycles [3]. This schedule was designed to

maximize efficacy while managing tolerability.

Conclusion and Future Directions

Milciclib has demonstrated promising clinical activity and a manageable safety profile in patients with
advanced, sorafenib-resistant hepatocellular carcinoma. Its unique mechanism of action as a multi-kinase
inhibitor targeting CDKs, TRKA, and Src kinases, combined with its favorable pharmacokinetic properties,

supports its further development as a therapeutic option in oncology.

Future clinical development should focus on:

e Combination Therapies: Investigating milciclib in combination with other agents, such as
gemcitabine or tyrosine kinase inhibitors (TKIs), based on preliminary evidence of synergistic activity

[3] [4] [6]-

e Biomarker Identification: Exploring potential biomarkers, such as KRAS mutation status or specific
CDK overexpression profiles, to identify patient subgroups most likely to benefit from treatment [4].

e Expanded Indications: Evaluating its efficacy in other solid tumors where CDK inhibition is relevant,
such as thymic carcinomas and non-small cell lung cancer (NSCLC) [2] [4] [1].

The positive phase Ila data in HCC provides a strong foundation for subsequent randomized phase II or
phase III trials to confirm these findings and establish milciclib's role in the treatment landscape of advanced

liver cancer.
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trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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